Methyl 4-acetyl-2-methoxybenzoate

描述

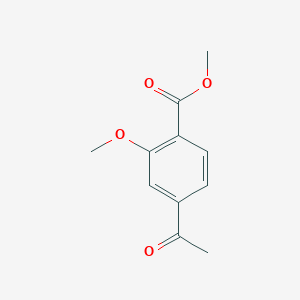

Methyl 4-acetyl-2-methoxybenzoate is an aromatic ester derivative characterized by a methoxy group at the 2-position and an acetyl group at the 4-position of the benzoate ring. The acetyl and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a candidate for synthetic modifications .

属性

IUPAC Name |

methyl 4-acetyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVANVGEMKEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-2-methoxybenzoate typically involves the esterification of 4-acetyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification, and the product is continuously collected.

化学反应分析

Types of Reactions

Methyl 4-acetyl-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-carboxy-2-methoxybenzoic acid.

Reduction: 4-(hydroxymethyl)-2-methoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Methyl 4-acetyl-2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用机制

The mechanism of action of methyl 4-acetyl-2-methoxybenzoate in biological systems involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis releases the active components that exert the desired biological effects. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that facilitate the breakdown of the ester bond.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Methyl 4-acetyl-2-methoxybenzoate with structurally related compounds, emphasizing substituent variations and their implications:

Substituent Effects on Properties

- Electron-Withdrawing vs. In contrast, the acetamido group (–NHCOCH₃) in Methyl 4-acetamido-2-hydroxybenzoate introduces hydrogen-bonding capability, enhancing solubility in polar solvents . The methoxy group (–OCH₃) at the 2-position in this compound provides steric hindrance and directs electrophilic attacks to specific ring positions, unlike the hydroxyl (–OH) group in Methyl 4-benzyloxy-2-hydroxybenzoate, which participates in hydrogen bonding and intramolecular interactions .

- The ethylthio (–SCH₂CH₃) group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate introduces sulfur-mediated reactivity, useful in pesticidal or antimetabolite drug design .

生物活性

Methyl 4-acetyl-2-methoxybenzoate (MA2MB) is an organic compound known for its diverse biological activities. This article explores the biological properties of MA2MB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MA2MB is characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position of the benzoate structure. Its molecular formula is C10H12O3, and its unique structural features contribute to its reactivity and biological effects.

The primary mechanism of action for MA2MB involves its interaction with specific enzymes, particularly esterases that catalyze the hydrolysis of ester bonds. This hydrolysis releases active components that exert biological effects, including anti-inflammatory and analgesic activities.

Enzymatic Interaction

- Ester Hydrolysis : MA2MB undergoes hydrolysis by esterases, which facilitates the release of biologically active metabolites. These metabolites may interact with various biological targets, enhancing the compound's pharmacological profile.

Biological Activities

Research has highlighted several key biological activities associated with MA2MB:

- Anti-inflammatory Effects : Studies indicate that MA2MB exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that MA2MB may possess analgesic effects, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity : Some investigations have reported that MA2MB demonstrates antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in combating infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of MA2MB:

- Cell Culture Experiments : In BV-2 microglial cells, MA2MB exhibited neuroprotective effects by reducing neuroinflammation markers at concentrations as low as 0.01 μM .

- Enzyme Inhibition Assays : The compound's ability to inhibit cholinesterase enzymes was assessed, revealing promising results that support its potential use in neurodegenerative conditions like Alzheimer's disease .

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of MA2MB:

- Anti-inflammatory Models : In rodent models of inflammation, administration of MA2MB resulted in a significant decrease in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

- Pain Models : Behavioral assays indicated that MA2MB administration led to reduced pain responses in models of acute pain, reinforcing its analgesic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of MA2MB, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-acetamido-2-methoxybenzoate | Contains an acetamido group | Antimicrobial and anti-inflammatory properties |

| Methyl 5-acetyl-2-methoxybenzoate | Acetyl group at the 5-position | Antimicrobial effects |

| Methyl 4-hydroxy-2-methoxybenzoate | Hydroxy group at the 4-position | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。